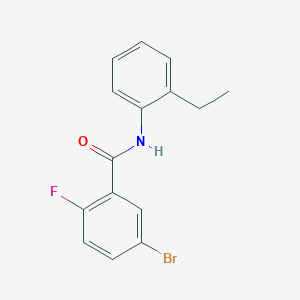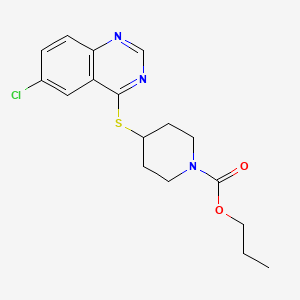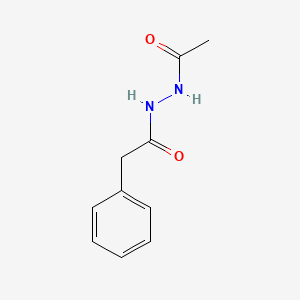
N'-acetyl-2-phenylacetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. It is a derivative of phenylhydrazine and is characterized by the presence of an acetyl group attached to the nitrogen atom of the hydrazine moiety. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N’-acetyl-2-phenylacetohydrazide can be synthesized through several methods. One common synthetic route involves the reaction of phenylhydrazine with acetic anhydride . The reaction typically proceeds under mild conditions, with the phenylhydrazine being dissolved in an appropriate solvent such as ethanol or methanol, and acetic anhydride being added dropwise. The reaction mixture is then stirred at room temperature for several hours, followed by the addition of water to precipitate the product, which is then filtered and purified by recrystallization.
Industrial Production Methods
In industrial settings, the production of N’-acetyl-2-phenylacetohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial production may involve the use of more robust solvents and reagents to ensure the scalability and reproducibility of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
N’-acetyl-2-phenylacetohydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction of N’-acetyl-2-phenylacetohydrazide can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the phenyl ring or the acetyl group, often facilitated by catalysts or under specific conditions such as elevated temperatures or the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
N’-acetyl-2-phenylacetohydrazide has a wide range of applications in scientific research :
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of heterocyclic compounds and as a precursor for various pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use in drug development, particularly for its potential to inhibit certain enzymes or pathways involved in disease processes.
Industry: It is utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N’-acetyl-2-phenylacetohydrazide involves its interaction with specific molecular targets and pathways . For instance, it may inhibit enzymes by binding to their active sites or interfere with cellular processes by modifying key proteins. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
N’-acetyl-2-phenylacetohydrazide can be compared with other similar compounds such as phenylhydrazine, acetylhydrazine, and other hydrazine derivatives .
Phenylhydrazine: Unlike N’-acetyl-2-phenylacetohydrazide, phenylhydrazine lacks the acetyl group, which can significantly alter its reactivity and biological activity.
Acetylhydrazine: This compound has an acetyl group but lacks the phenyl ring, resulting in different chemical properties and applications.
Other Hydrazine Derivatives: Various hydrazine derivatives can have different substituents on the nitrogen atoms, leading to a wide range of chemical behaviors and uses.
Propriétés
Formule moléculaire |
C10H12N2O2 |
|---|---|
Poids moléculaire |
192.21 g/mol |
Nom IUPAC |
N'-acetyl-2-phenylacetohydrazide |
InChI |
InChI=1S/C10H12N2O2/c1-8(13)11-12-10(14)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,11,13)(H,12,14) |
Clé InChI |
HBWBNXXSXVMWQE-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NNC(=O)CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


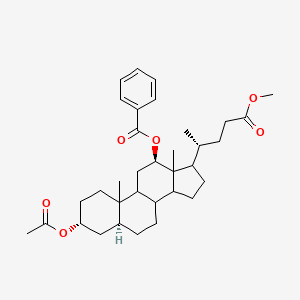

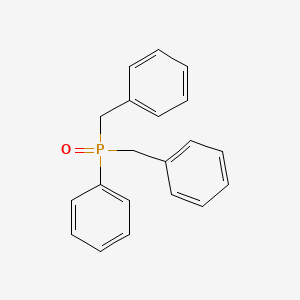
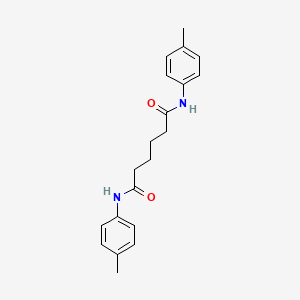
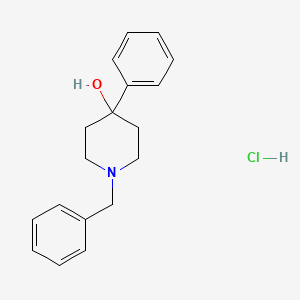
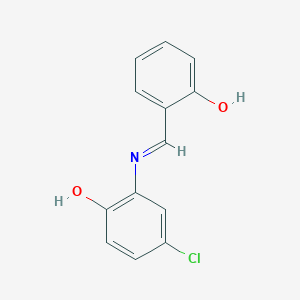
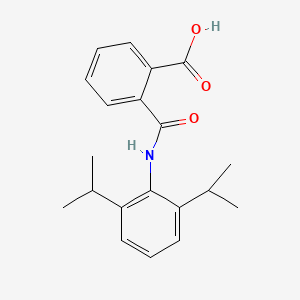
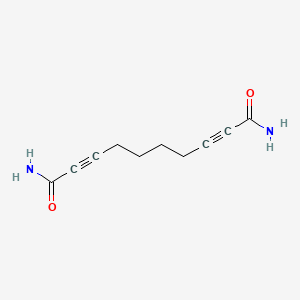

![Ethyl-2-amino-6-(hydroxyphenyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B11946777.png)
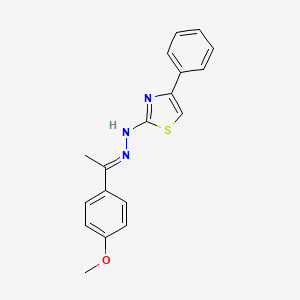
![Methanamine, N-[(3,4-dimethoxyphenyl)methylene]-](/img/structure/B11946791.png)
